molecular formula C16H21N3O2S B5563554 4-(METHOXYMETHYL)-6-METHYL-2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

4-(METHOXYMETHYL)-6-METHYL-2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B5563554
M. Wt: 319.4 g/mol
InChI Key: FVNNYBWGXRDHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-6-methyl-2-(piperidine-1-carbonyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential biological and pharmacological activities. Thienopyridines are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .

Preparation Methods

The synthesis of 4-(Methoxymethyl)-6-methyl-2-(piperidine-1-carbonyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .

Chemical Reactions Analysis

4-(Methoxymethyl)-6-methyl-2-(piperidine-1-carbonyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the piperidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-2-(piperidine-1-carbonyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-(piperidine-1-carbonyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit microbial growth by interfering with the synthesis of essential cellular components. In cancer cells, it may exert its effects by disrupting the microtubule network, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

4-(Methoxymethyl)-6-methyl-2-(piperidine-1-carbonyl)thieno[2,3-b]pyridin-3-amine is unique compared to other thienopyridine derivatives due to its specific substitution pattern and functional groups. Similar compounds include:

Properties

IUPAC Name

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-10-8-11(9-21-2)12-13(17)14(22-15(12)18-10)16(20)19-6-4-3-5-7-19/h8H,3-7,9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNNYBWGXRDHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCCCC3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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